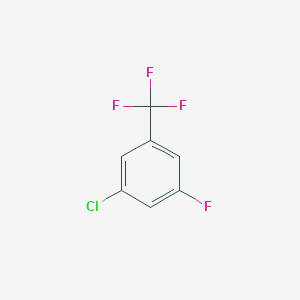

1-Chloro-3-fluoro-5-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-3-fluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4/c8-5-1-4(7(10,11)12)2-6(9)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZMNQRDDPSCLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599084 | |

| Record name | 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005764-23-7 | |

| Record name | 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis pathways for 1-chloro-3-fluoro-5-(trifluoromethyl)benzene

An In-depth Technical Guide to the Synthesis of 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene

Abstract

This compound is a key substituted aromatic compound, serving as a versatile building block in the synthesis of high-value agrochemicals and pharmaceutical agents. The unique substitution pattern, featuring chloro, fluoro, and trifluoromethyl groups, imparts specific electronic and lipophilic properties that are highly sought after in modern drug design.[1] This guide provides a comprehensive overview of the principal synthetic pathways to this molecule, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to assist researchers and process chemists in selecting the most suitable route for their specific application.

Compound Profile and Physicochemical Properties

A thorough understanding of the physical and chemical properties of the target compound is essential for its synthesis, purification, and handling.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 1214379-33-3 (example, may vary) | - |

| Molecular Formula | C₇H₃ClF₄ | [2] |

| Molecular Weight | 198.55 g/mol | [2] |

| Appearance | Colorless liquid (predicted) | - |

| Boiling Point | ~150-155 °C (estimated) | [3] |

Note: Physical properties can vary. Experimental verification is recommended.

Spectral data, including Infrared (IR) and Mass Spectrometry (MS), are available for structurally similar compounds and can be found in public databases such as the NIST Chemistry WebBook, which provides a valuable reference for characterization.[2][4]

Strategic Synthesis Pathways

The synthesis of this compound can be approached from several distinct precursors using established and robust chemical transformations. The choice of pathway is often dictated by the availability and cost of starting materials, scalability, and desired purity.

Pathway I: Aromatic Nucleophilic Substitution (S_N_Ar) via Halogen Exchange

This pathway leverages the powerful electron-withdrawing nature of the trifluoromethyl group, which activates the aromatic ring for nucleophilic attack. This allows for the displacement of a halide, typically chloride, with fluoride.

The reaction proceeds via an addition-elimination mechanism, where the fluoride nucleophile attacks the carbon bearing a leaving group (in this case, chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6] The subsequent elimination of the chloride leaving group restores the aromaticity of the ring to yield the fluorinated product. The strong electron-withdrawing trifluoromethyl group is crucial for stabilizing the negative charge of the Meisenheimer complex, thereby facilitating the reaction.[5]

Starting Material: 1,3-Dichloro-5-(trifluoromethyl)benzene

Caption: Pathway I: Halogen Exchange (S_N_Ar) Synthesis Route.

Experimental Protocol: Halogen Exchange

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add spray-dried potassium fluoride (1.2 equivalents) and a high-boiling aprotic solvent such as sulfolane or DMSO.

-

Reagent Addition: Add 1,3-dichloro-5-(trifluoromethyl)benzene (1.0 equivalent) to the flask.

-

Reaction: Heat the reaction mixture to a high temperature (typically 170-270 °C) and maintain for 12-24 hours, monitoring the reaction progress by GC-MS.[7]

-

Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of cold water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.

Pathway II: Sandmeyer Reaction from an Aniline Precursor

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a wide variety of functionalities, including halogens.[8][9][10] This pathway offers a reliable method for introducing the fluorine atom regioselectively.

The mechanism involves two key steps. First, the primary aromatic amine is treated with a nitrite source in a strong acid to form a diazonium salt. In the second step, this diazonium salt is decomposed in the presence of a fluoride source to yield the aryl fluoride. The classical method for fluorination is the Balz–Schiemann reaction, which uses tetrafluoroborate anions.[8]

Starting Material: 3-Amino-5-chloro-1-(trifluoromethyl)benzene

Caption: Pathway II: Sandmeyer / Balz-Schiemann Synthesis Route.

Experimental Protocol: Diazotization and Fluorination

-

Diazotization:

-

Dissolve 3-amino-5-chloro-1-(trifluoromethyl)benzene (1.0 equivalent) in an aqueous solution of fluoroboric acid (HBF₄, 48%) or hydrochloric acid (HCl).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.[11]

-

-

Fluorination (Balz-Schiemann):

-

If using HBF₄, the diazonium tetrafluoroborate salt will often precipitate. Isolate the salt by filtration and wash with cold ether.

-

Carefully heat the isolated diazonium salt until nitrogen evolution ceases. The thermal decomposition yields the desired aryl fluoride.

-

Alternatively, if using HCl for diazotization, the resulting solution can be treated with a copper(I) halide catalyst, though fluorination is less common via the traditional Sandmeyer approach and the Balz-Schiemann is preferred.[9]

-

-

Work-up and Purification:

-

The resulting crude product is extracted into an organic solvent.

-

The organic layer is washed with aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated.

-

Purification is achieved via vacuum distillation.

-

Pathway III: Electrophilic Chlorination

This strategy involves the direct chlorination of a readily available precursor, 1-fluoro-3-(trifluoromethyl)benzene. The success of this pathway relies on the directing effects of the existing substituents on the aromatic ring.

The fluorine atom is an ortho, para-director, while the trifluoromethyl group is a strong deactivator and a meta-director. Both groups synergistically direct the incoming electrophile (chloronium ion, Cl⁺) to the C-5 position (relative to the fluorine), leading to high regioselectivity for the desired product.

Starting Material: 1-Fluoro-3-(trifluoromethyl)benzene

Caption: Pathway III: Electrophilic Chlorination Synthesis Route.

Experimental Protocol: Electrophilic Chlorination

-

Setup: Charge a glass-lined reactor or a three-necked flask with 1-fluoro-3-(trifluoromethyl)benzene (1.0 equivalent) and a catalytic amount of a Lewis acid, such as anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) (0.05 equivalents).[12]

-

Reaction: Bubble chlorine gas (Cl₂, 1.0-1.1 equivalents) through the stirred mixture at a controlled rate. The reaction is typically exothermic, so cooling may be required to maintain a temperature of 20-50 °C.[13]

-

Monitoring: Follow the reaction's progress by analyzing aliquots with GC until the starting material is consumed.

-

Work-up: Quench the reaction by carefully adding water. Separate the organic layer, wash it sequentially with a dilute solution of sodium bisulfite (to remove excess chlorine), sodium bicarbonate, and brine.

-

Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The final product is obtained by vacuum distillation.

Comparative Analysis of Synthesis Pathways

The selection of an optimal synthetic route requires a careful evaluation of several factors. The following table provides a high-level comparison of the described pathways.

| Pathway | Starting Material | Reaction Type | Pros | Cons |

| I. Halogen Exchange | 1,3-Dichloro-5-(trifluoromethyl)benzene | Nucleophilic Substitution | High regioselectivity; often high yielding. | Requires high temperatures and specialized solvents; starting material may be expensive. |

| II. Sandmeyer Reaction | 3-Amino-5-chloro-1-(trifluoromethyl)benzene | Diazotization/Substitution | High regioselectivity; versatile for other substitutions. | Diazonium salts can be unstable/explosive; requires careful temperature control.[11] |

| III. Electrophilic Chlorination | 1-Fluoro-3-(trifluoromethyl)benzene | Electrophilic Substitution | Potentially cost-effective; high regioselectivity due to directing groups. | Handling of chlorine gas requires specialized equipment; potential for over-chlorination. |

Logical Workflow for Route Selection

Choosing the appropriate synthetic pathway is a critical decision in any chemical development program. The following diagram outlines a logical workflow to guide this process.

Caption: Decision workflow for selecting a synthesis pathway.

Conclusion

The synthesis of this compound can be successfully achieved through several strategic approaches, including nucleophilic aromatic substitution, the Sandmeyer reaction, and electrophilic chlorination. Each pathway presents a unique set of advantages and challenges related to starting material availability, reaction conditions, scalability, and safety. This guide provides the foundational knowledge and practical protocols for researchers and drug development professionals to make informed decisions and efficiently produce this valuable chemical intermediate.

References

- CN103936550A - Preparation method of 3,4,5-trichlorobenzotrifluoride - Google P

- Buy 1-Chloro-3-cyclopropyl-5-(trifluoromethyl)benzene | 1202644-20-9 - Smolecule.

- Preparation of chlorobenzotrifluoride compounds - P

- Synthesis of 3-chloro-4,5-difluorobenzotrifluoride - PrepChem.com.

- Sandmeyer reaction - Wikipedia.

- 3-Chloro-5-nitrobenzotrifluoride synthesis - ChemicalBook.

- Chemical Properties of Benzene, 1-chloro-3-(trifluoromethyl)- (CAS 98-15-7) - Cheméo.

- JP2010013388A - Method for producing 3-chloro-4-fluorobenzotrifluoride - Google P

- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.

- CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.

- Sandmeyer Reaction - Organic Chemistry Portal.

- Benzene, 1-chloro-3-(trifluoromethyl)- - the NIST WebBook.

- Sandmeyer Reaction Mechanism - BYJU'S.

- 1-Chloro-2-(trifluoromethyl)benzene | C7H4ClF3 | CID 6921 - PubChem.

- Nucleophilic Arom

- Nucleophilic Arom

- Benzene, 1-chloro-3-(trifluoromethyl)- - the NIST WebBook.

- 1-Chloro-3-iodo-5-(trifluoromethyl)benzene | C7H3ClF3I | CID 15365957 - PubChem.

- EP2266961B1 - Process for the synthesis of organic compounds - Google P

- Deaminative chlorin

- Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal - Indian Academy of Sciences.

- CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl)

- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC - NIH.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences.

- 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.

- Synthesis of Chloro(phenyl)

- lithium halogen exchange #1 revised.

- 1-CHLORO-3-(TRIFLUOROMETHYL)

- 1228898-69-8|1-Chloro-3-(chloromethyl)-5-(trifluoromethyl)benzene - BLDpharm.

- 1 chloro 3 trifluoromethyl benzene | Sigma-Aldrich.

- Synthesis of Chloro(phenyl)

- selective halogen-lithium exchange reactions of 2-(2'-halophenyl)ethyl halides: synthesis of - Organic Syntheses Procedure.

- Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams - Journal of Student Scholarhip - TCNJ.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Benzene, 1-chloro-3-(trifluoromethyl)- [webbook.nist.gov]

- 3. Benzene, 1-chloro-3-(trifluoromethyl)- (CAS 98-15-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Benzene, 1-chloro-3-(trifluoromethyl)- [webbook.nist.gov]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. prepchem.com [prepchem.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JP2010013388A - Method for producing 3-chloro-4-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 13. CN103936550A - Preparation method of 3,4,5-trichlorobenzotrifluoride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Electronic Properties of 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the precise tuning of molecular electronic properties is paramount. Halogenated aromatic compounds, particularly those bearing the trifluoromethyl group, represent a cornerstone of this endeavor. Their unique electronic profiles, governed by a delicate interplay of inductive and resonance effects, offer a powerful toolkit for modulating molecular interactions, reactivity, and bioavailability. This guide provides a comprehensive exploration of the electronic properties of 1-chloro-3-fluoro-5-(trifluoromethyl)benzene, a molecule of significant interest as a synthetic intermediate. In the absence of extensive experimental data for this specific compound, we turn to the robust and predictive power of computational chemistry. This document serves not only as a repository of theoretical data but also as a methodological blueprint for the computational investigation of similarly complex organic molecules. We will delve into the "why" behind the "how," offering insights into the rationale for selecting specific computational approaches and the interpretation of the resulting data.

The Molecular Architecture: A Symphony of Electron-Withdrawing Groups

This compound is a fascinating case study in the cumulative effects of electron-withdrawing substituents on an aromatic ring. The chlorine, fluorine, and trifluoromethyl groups, each with their distinct electronic signatures, collectively create a highly electron-deficient aromatic system. This unique electronic landscape dictates the molecule's reactivity, intermolecular interactions, and ultimately, its utility in the synthesis of novel chemical entities.

The trifluoromethyl group, with its strong inductive effect, significantly lowers the electron density of the benzene ring, making it less susceptible to electrophilic attack and more prone to nucleophilic aromatic substitution.[1][2] The chlorine and fluorine atoms further contribute to this electron deficiency through their electronegativity. Understanding the precise distribution of electron density and the energies of the frontier molecular orbitals is crucial for predicting the molecule's chemical behavior.

Unveiling the Electronic Landscape: A Computational Approach

Due to the limited availability of experimental data, we will employ Density Functional Theory (DFT) to elucidate the electronic properties of this compound. DFT has proven to be a reliable and computationally efficient method for predicting the electronic structure of organic molecules.[3][4][5]

Computational Protocol: A Self-Validating System

The following protocol outlines a robust methodology for the computational analysis of the title compound. The choice of functional and basis set is critical for obtaining accurate results and is based on established practices for halogenated aromatic systems.[6][7][8]

Step 1: Geometry Optimization The first step is to determine the lowest energy conformation of the molecule. This is achieved through a geometry optimization calculation.

-

Methodology: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[9]

-

Basis Set: 6-311+G(d,p) is a triple-zeta basis set that includes diffuse functions (+) to better describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron clouds in bonded atoms. This is particularly important for accurately modeling the electronic structure of molecules with electronegative atoms like chlorine and fluorine.

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages can be used.[10]

Step 2: Calculation of Electronic Properties Once the geometry is optimized, a single-point energy calculation is performed using the same level of theory to compute the electronic properties.

-

Properties to be Calculated:

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These frontier orbitals are crucial for understanding the molecule's reactivity and electronic transitions.[11][12][13] The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.[14]

-

Dipole Moment: This provides a measure of the overall polarity of the molecule, which is important for understanding its solubility and intermolecular interactions.[9][15]

-

Molecular Electrostatic Potential (MEP) Map: This visualizes the charge distribution on the molecular surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).[16][17][18][19][20]

-

Natural Bond Orbital (NBO) Analysis: This method provides insights into the bonding, hybridization, and charge distribution within the molecule in a way that aligns with chemical intuition.[10][21][22][23][24]

-

Caption: Computational workflow for determining the electronic properties.

Predicted Electronic Properties and Their Implications

Based on the established computational protocol, we can predict the key electronic properties of this compound.

| Property | Predicted Value/Description | Implication for Reactivity and Interactions |

| HOMO Energy | Low | Low propensity to donate electrons (low nucleophilicity). |

| LUMO Energy | Low | High propensity to accept electrons (high electrophilicity). |

| HOMO-LUMO Gap | Large | High kinetic stability and low chemical reactivity. |

| Dipole Moment | Non-zero, significant magnitude | The molecule is polar, influencing its solubility and ability to engage in dipole-dipole interactions. |

| Molecular Electrostatic Potential (MEP) | Electron-poor (blue) regions around the aromatic ring and the trifluoromethyl group. Electron-rich (red) regions localized on the fluorine and chlorine atoms. | The aromatic ring is susceptible to nucleophilic attack. The halogen atoms can act as sites for halogen bonding. |

Caption: Relationship between electronic properties and molecular behavior.

Frontier Molecular Orbitals: The Epicenter of Reactivity

The HOMO and LUMO are the key players in chemical reactions. A low-lying LUMO, as predicted for this molecule, indicates a strong ability to accept electrons, making the aromatic ring susceptible to attack by nucleophiles. Conversely, a low-lying HOMO suggests that the molecule is a poor electron donor. The large HOMO-LUMO gap is indicative of high kinetic stability, meaning that while the molecule is electronically predisposed to certain reactions, a significant energy input may be required to overcome the activation barrier.

Molecular Electrostatic Potential: A Visual Guide to Reactivity

The MEP map provides a visually intuitive representation of the charge distribution. For this compound, the map would be expected to show a significant electron deficiency (blue regions) across the face of the aromatic ring, a consequence of the potent electron-withdrawing nature of the substituents. The most positive potential is likely to be located near the trifluoromethyl group. Conversely, regions of negative potential (red) would be localized on the electronegative chlorine and fluorine atoms, indicating their potential to act as hydrogen or halogen bond acceptors.

Natural Bond Orbital Analysis: Deconstructing the Bonding

NBO analysis would provide a more nuanced picture of the electronic structure. It would likely reveal significant polarization of the C-Cl, C-F, and C-CF3 bonds towards the more electronegative atoms. Furthermore, analysis of the donor-acceptor interactions between filled (bonding or lone pair) and empty (antibonding) orbitals can quantify the extent of hyperconjugation and resonance effects, providing a deeper understanding of the electronic delocalization within the molecule.

Applications in Drug Discovery and Materials Science

The unique electronic properties of this compound make it a valuable building block in several scientific domains.

-

Medicinal Chemistry: The incorporation of fluorine and trifluoromethyl groups into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[2][25][26][27] This molecule can serve as a precursor to more complex pharmacologically active compounds where an electron-deficient aromatic core is desired. The presence of multiple halogen atoms also opens up possibilities for halogen bonding interactions with biological targets.[28]

-

Materials Science: Electron-deficient aromatic compounds are of great interest in the development of organic electronic materials, such as n-type semiconductors for organic field-effect transistors (OFETs) and components of organic light-emitting diodes (OLEDs). The low-lying LUMO of this molecule suggests its potential utility in applications where electron transport is crucial.

Conclusion: A Computationally-Informed Perspective

While experimental characterization remains the gold standard, this guide demonstrates the power of computational chemistry to provide a detailed and predictive understanding of the electronic properties of complex organic molecules like this compound. The insights gained from DFT calculations, including the nature of the frontier molecular orbitals, the distribution of electrostatic potential, and the nuances of chemical bonding, are invaluable for guiding the rational design of new molecules in drug discovery and materials science. This in-depth theoretical analysis provides a solid foundation for future experimental work and underscores the synergistic relationship between computational and experimental chemistry in advancing scientific discovery.

References

-

Comparison of Global Reactivity Descriptors Calculated Using Various Density Functionals: A QSAR Perspective. Journal of Chemical Theory and Computation.

-

Conceptual density functional theory based electronic structure principles. Chemical Science.

-

Conceptual Density Functional Theory. ChemTools 0.0 documentation.

-

Bonding reactivity descriptor from conceptual density functional theory and its applications to elucidate bonding formation. The Journal of Chemical Physics.

-

Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes. SciELO México.

-

Generating an Electrostatic Potential Map of a Molecule. Chemistry LibreTexts.

-

Viewing Electrostatic Potential Maps. Avogadro.

-

Molecular Electrostatic Potential (MEP). GaussView.

-

Tutorial: Electrostatic Potential Maps. University of California, Santa Barbara.

-

Electrostatic Potential maps. Chemistry LibreTexts.

-

Density functional theory across chemistry, physics and biology. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences.

-

Natural bond orbital analysis for the halogen-bonding complexes (D 2 E... - ResearchGate.

-

Density-functional theory and beyond for organic electronic materials. SciSpace.

-

Natural Bond Orbital (NBO) Analysis. Gaussian.

-

Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati. Organic Process Research & Development.

-

DFT-calculated HOMO-LUMO energy profiles. ResearchGate.

-

Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. MDPI.

-

Synthesis, X-ray structural, characterization, NBO and HOMO–LUMO analysis using DFT study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide. R Discovery.

-

DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Journal of Molecular Structure.

-

Density Functional Theory of Electronic Structure. The Journal of Physical Chemistry.

-

Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives. Journal of Computational Chemistry.

-

Natural bond orbital. Wikipedia.

-

Calculation of the dipole moments of substituted benzenes. ResearchGate.

-

Review Article on Density Functional Theory. ResearchGate.

-

NPA/NBO-Analysis Examples POP =. Gaussian.

-

Synthesis, X-ray structural, characterization, NBO and HOMO-LUMO analysis using DFT study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide. Semantic Scholar.

-

Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. MDPI.

-

Halogen Bonds with Benzene: An Assessment of DFT Functionals. ResearchGate.

-

Benchmarking Quantum Chemical Methods for the Calculation of Molecular Dipole Moments and Polarizabilities. The Journal of Physical Chemistry A.

-

Dipole moments and electron distribution of conjugated molecules; para derivatives of benzene. ResearchGate.

-

1-Chloro-3-fluorobenzene. PubChem.

-

Dipole Moments and Transition Dipole Moments Calculated by Pair-Density Functional Theory with State Interaction. ChemRxiv.

-

Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

-

DFT studies for finding HOMO and LUMO. YouTube.

-

The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications.

-

DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega.

-

Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate.

-

DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. PMC.

-

Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Modgraph.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

-

Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society.

-

A 19F NMR study of C–I⋯π halogen bonding. ResearchGate.

-

Buy 1-Chloro-3-cyclopropyl-5-(trifluoromethyl)benzene. Smolecule.

-

1-Chloro-3-ethyl-5-fluorobenzene. PubChem.

Sources

- 1. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. NBO [cup.uni-muenchen.de]

- 11. researchgate.net [researchgate.net]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. par.nsf.gov [par.nsf.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]

- 18. MEP [cup.uni-muenchen.de]

- 19. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

- 22. Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 24. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 25. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

steric effects in 1-chloro-3-fluoro-5-(trifluoromethyl)benzene reactions

An In-depth Technical Guide to Steric and Electronic Effects in the Reactions of 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly versatile, trifunctionalized aromatic building block pivotal in the synthesis of complex molecules within the pharmaceutical, agrochemical, and material science sectors. Its reactivity is governed by a nuanced interplay of competing electronic and steric effects originating from its three distinct substituents: a chloro group, a fluoro group, and a trifluoromethyl group. This guide provides an in-depth analysis of how these factors dictate the regiochemical outcomes and reaction feasibility across three major classes of aromatic chemistry: Electrophilic Aromatic Substitution (SEAr), Nucleophilic Aromatic Substitution (SNAr), and Metal-Catalyzed Cross-Coupling. By dissecting the underlying mechanistic principles and providing field-proven experimental insights, this document serves as a comprehensive resource for chemists aiming to strategically leverage this substrate in synthesis.

Introduction: The Structural and Electronic Landscape

The reactivity of this compound is not immediately obvious from a cursory glance. The benzene ring is substituted in a 1,3,5- (or meta) pattern with three electron-withdrawing groups, rendering the ring significantly electron-deficient. Understanding the individual and collective influence of these substituents is paramount to predicting reaction outcomes.

-

Fluorine and Chlorine (Halogens): These substituents exhibit a dual electronic nature. They are strongly electron-withdrawing through the inductive effect (σ-withdrawal) due to their high electronegativity, which deactivates the ring towards electrophilic attack. However, they possess lone pairs of electrons that can be donated into the ring via the resonance effect (+M effect), which directs incoming electrophiles to the ortho and para positions.[1][2] In the context of electrophilic substitution, the inductive effect is dominant, leading to overall deactivation, but the resonance effect controls the regioselectivity.[2]

-

Trifluoromethyl Group (-CF3): This is a powerful deactivating group due to the strong inductive effect of the three fluorine atoms.[3] It strongly withdraws electron density from the ring, making electrophilic substitution difficult. Unlike halogens, it has no resonance-donating capability and is a strong meta-director.[3]

The spatial arrangement of these groups also introduces significant steric considerations that can override or reinforce electronic preferences.[4]

Table 1: Properties of Substituents on the Benzene Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on SEAr | Directing Influence |

| -F (Fluoro) | Strong withdrawing (-I) | Weak donating (+M) | Deactivating | ortho, para |

| -Cl (Chloro) | Strong withdrawing (-I) | Weak donating (+M) | Deactivating | ortho, para |

| -CF3 | Very strong withdrawing (-I) | None | Strongly Deactivating | meta |

Quantifying Steric Effects: A Primer

While electronic effects can often be predicted using resonance and inductive principles, steric effects relate to the physical size and spatial arrangement of atoms.[4] Several parameters are used to quantify these effects:

-

A-Values: These values measure the conformational preference of a substituent on a cyclohexane ring, providing a general representation of steric bulk.[9][10][11][12] A larger A-value corresponds to a bulkier group that imparts a greater steric effect.[9]

While specific Es or A-values for the entire molecule are not readily tabulated, the known values for analogous groups allow us to infer that the -CF3 group and, to a lesser extent, the -Cl group, represent the most significant steric impediments.

Reaction Class I: Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile.[13] The primary challenge with this compound is the severe deactivation of the ring by three electron-withdrawing groups. Forcing conditions (e.g., high temperatures, strong Lewis acids) are typically required.

Regioselectivity: A Consensus of Directing Effects

The key to predicting the outcome is to analyze the additive directing effects of the three substituents on the three available positions: C2, C4, and C6.

-

-Cl at C1: Directs ortho (C2, C6) and para (C4).

-

-F at C3: Directs ortho (C2, C4) and para (C6).

-

-CF3 at C5: Directs meta (C2, C6).

As shown in the diagram below, all three positions (C2, C4, C6) are electronically activated (or least deactivated) by at least one group. However, a powerful synergistic effect occurs at positions C2 and C6, which are favored by all three substituents. Position C4 is favored by the two halogens.

Despite the strong electronic preference for the C2 and C6 positions, steric hindrance becomes the decisive factor.[14][15] Substitution at C2 would occur between the -Cl and -F groups, and substitution at C6 would occur between the -Cl and -CF3 groups. This is highly unfavorable. A general rule in trisubstituted benzenes is that substitution rarely occurs between two groups in a meta-relationship due to steric hindrance.[14][16]

Therefore, the C4 position, being flanked by a hydrogen and the relatively smaller fluorine atom, is the most sterically accessible and thus the kinetically favored site of electrophilic attack.

Diagram 1: SEAr Directing Effects and Steric Hindrance

Caption: Analysis of directing effects and steric hindrance for SEAr.

Experimental Protocol: Nitration of this compound

This protocol describes a typical electrophilic nitration, which would yield 1-chloro-5-fluoro-2-nitro-3-(trifluoromethyl)benzene as the major product.

Materials:

-

This compound

-

Fuming sulfuric acid (20% SO3)

-

Concentrated nitric acid (70%)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool fuming sulfuric acid to 0°C using an ice bath.

-

Substrate Addition: Slowly add this compound to the cooled acid while maintaining the temperature below 10°C.

-

Nitrating Mixture: Prepare the nitrating mixture by slowly adding concentrated nitric acid to fuming sulfuric acid in a separate flask, pre-cooled to 0°C.

-

Electrophilic Attack: Add the nitrating mixture dropwise to the substrate solution over 30 minutes, ensuring the internal temperature does not exceed 15°C.

-

Reaction Monitoring: Stir the reaction mixture at 10-15°C for 2 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with DCM (3x). Combine the organic layers.

-

Workup: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the major C4-nitrated isomer.

Reaction Class II: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is highly favored on electron-poor aromatic rings containing a good leaving group.[17] The subject molecule is an excellent substrate for SNAr due to the strong cumulative electron-withdrawing effect of the -Cl, -F, and -CF3 groups. This reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[18]

Regioselectivity: Fluorine as a Superior Leaving Group

A key feature of SNAr is that the reaction rate is determined by the first step: the nucleophilic attack on the carbon bearing the leaving group.[17] This step is fastest on the most electrophilic carbon. Fluorine's extreme electronegativity makes the carbon it is attached to (C3) more electron-deficient and thus more susceptible to attack than the carbon bearing the chlorine (C1).

This leads to a counter-intuitive but well-established trend in SNAr: the leaving group ability is often F > Cl > Br > I, the reverse of the trend seen in SN1/SN2 reactions.[19][20] The high electronegativity of fluorine strongly stabilizes the transition state leading to the Meisenheimer complex, accelerating the rate-determining attack.[17] Therefore, nucleophilic substitution is expected to occur preferentially at the C3 position, displacing the fluoride ion.

Diagram 2: SNAr Mechanism and Regioselectivity

Caption: Competing pathways for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Methoxylation of this compound

This protocol demonstrates the displacement of the fluoride with a methoxy group.

Materials:

-

This compound

-

Sodium methoxide (NaOMe)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated ammonium chloride solution

Procedure:

-

Reaction Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve this compound in anhydrous DMF.

-

Nucleophile Addition: Add sodium methoxide portion-wise to the solution at room temperature. An exotherm may be observed.

-

Reaction Conditions: Heat the mixture to 60°C and stir for 4-6 hours.

-

Monitoring: Follow the disappearance of the starting material by GC-MS, observing the formation of the product, 1-chloro-3-methoxy-5-(trifluoromethyl)benzene.

-

Quenching: Cool the reaction to room temperature and carefully quench by adding saturated ammonium chloride solution.

-

Extraction: Extract the aqueous layer with diethyl ether (3x).

-

Workup: Combine the organic layers and wash with water and then brine to remove residual DMF.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.

Reaction Class III: Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental to modern drug discovery. For substrates with multiple halides, selectivity is typically achieved by exploiting the differential reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for oxidative addition to a Pd(0) catalyst is C-I > C-Br > C-OTf > C-Cl >> C-F.

Regioselectivity: The Inert C-F Bond

The C-F bond is exceptionally strong and generally unreactive in standard cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). In contrast, the C-Cl bond, while more challenging to activate than C-Br or C-I, readily participates in these transformations with modern catalyst systems employing electron-rich, bulky phosphine ligands.

Therefore, metal-catalyzed cross-coupling reactions on this compound will occur with high selectivity at the C1 position, leaving the C-F and C-CF3 functionalities intact for potential further transformation. Steric hindrance around the C1 position is minimal, with only an adjacent hydrogen atom, making it accessible to the bulky catalytic complexes.

Diagram 3: General Workflow for Suzuki Cross-Coupling

Caption: A typical experimental workflow for a Suzuki cross-coupling reaction.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

This protocol describes the selective coupling at the C-Cl bond.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate [Pd(OAc)2]

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium carbonate (K2CO3)

-

Toluene and Water (e.g., 4:1 mixture)

Procedure:

-

Catalyst Pre-formation/Setup: To a Schlenk flask, add the aryl chloride, phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), Pd(OAc)2 (2 mol%), and SPhos (4 mol%).

-

Inerting: Evacuate and backfill the flask with nitrogen or argon three times.

-

Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to 100°C with vigorous stirring for 12-18 hours.

-

Monitoring: Check for the consumption of the starting material by GC-MS.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over magnesium sulfate, filter, and concentrate via rotary evaporation.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-fluoro-5-(trifluoromethyl)-1,1'-biphenyl.

Conclusion

The reactivity of this compound is a textbook example of how a chemist must consider both steric and electronic factors to predict and control chemical reactions.

-

For Electrophilic Aromatic Substitution , the ring is highly deactivated, but reactions can be forced. While electronics favor substitution at positions 2 and 6, steric hindrance makes position 4 the sole product.

-

For Nucleophilic Aromatic Substitution , the electron-deficient ring is highly activated. The greater electronegativity of fluorine makes the C-F bond the preferred site of attack, leading to selective substitution at C3 .

-

For Metal-Catalyzed Cross-Coupling , the vast difference in bond reactivity ensures selective activation of the C-Cl bond, allowing for predictable functionalization at C1 .

By understanding these competing influences, researchers and drug development professionals can harness the unique reactivity of this building block to construct complex molecular architectures with precision and control.

References

-

Slideshare. (n.d.). Steric parameters taft's steric factor (es). [Link][5]

-

Lu, T., Chen, F., & Liu, Y. (2018). Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters. Physical Chemistry Chemical Physics, 20(37), 24142-24149. [Link][6]

-

Slideshare. (n.d.). Qsar parameter. [Link]

-

Pharmacareerinsider. (2025). Physicochemical Parameters in Quantitative Structure-Activity Relationship (QSAR): A Complete Guide. [Link][8]

-

Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link][10]

-

NIH National Library of Medicine. (2016). Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues. [Link]

-

Chemistry LibreTexts. (2021). 4.2: A-values and Equilibrium Ratios. [Link][11]

-

ACS Publications. (2018). Examination of the Role of Taft-Type Steric Parameters in Asymmetric Catalysis. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Data. (n.d.). A Values - Stereochemical and Conformational Isomerism. [Link][12]

-

CHEM 330 Handout. (n.d.). Table of A-Values. [Link]

-

SlidePlayer. (n.d.). Quantitative structure-activity relationships (QSAR). [Link]

-

Fiveable. (n.d.). Trisubstituted Benzenes: Additivity of Effects. [Link]

-

Scribd. (n.d.). Taft equationPPT Kusum. [Link]

-

ResearchGate. (2025). Multidimensional steric parameters in the analysis of asymmetric catalytic reactions. [Link]

-

JoVE. (2023). Directing and Steric Effects in Disubstituted Benzene Derivatives. [Link][14]

-

ACS Publications. (1998). Electronegativity, Resonance, and Steric Effects and the Structure of Monosubstituted Benzene Rings: An ab Initio MO Study. The Journal of Physical Chemistry A. [Link]

-

PubMed. (2009). Regioselective synthesis of 1,3,5-substituted benzenes via the InCl(3)/2-iodophenol-catalyzed cyclotrimerization of alkynes. [Link]

-

Chemistry LibreTexts. (2023). 16.6: An Explanation of Substituent Effects. [Link]

-

Quora. (2024). Why are halogens deactivating groups although they are ortho/para directing?[Link][1]

-

YouTube. (2020). Organic Chemistry - EAS Reactions of Substituted Benzenes. [Link][21]

-

Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link][22]

-

Stack Exchange. (2013). Why are halogens ortho para directing even though deactivating?[Link][2]

-

Chemistry Steps. (n.d.). Ortho-, Meta-, and Para directors in electrophilic aromatic substitution. [Link]

-

PubChem. (n.d.). 3-Chlorobenzotrifluoride. [Link]

-

YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). [Link][3]

-

YouTube. (2024). Aromatic Substitution Reactions Practice. [Link][19]

-

ACS Publications. (2018). DBU-Mediated Construction of 1,3,5-Trisubstituted Benzenes via Annulation of α,β-Unsaturated Carboxylic Acids and α-Cyano-β-methylenones. The Journal of Organic Chemistry. [Link]

-

Royal Society of Chemistry. (2022). Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. [Link]

-

Wikipedia. (2023). Electrophilic aromatic substitution. [Link][13]

-

YouTube. (2019). Nucleophilic Aromatic Substitution. [Link][20]

-

YouTube. (2018). Nucleophilic Aromatic Substitution. [Link][17]

-

ResearchGate. (2025). Steric and Electronic Effects in Basic Dyes. I—Electronic Absorption Spectra of Derivatives of Malachite Green Containing Trifluoromethyl Groups in the Phenyl Ring. [Link]

-

Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]

-

Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2023). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. [Link]

-

YouTube. (2025). Nucleophilic Aromatic Substitution EXPLAINED![Link][18]

-

Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. [Link][15]

-

PubMed. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

-

ResearchGate. (n.d.). Direct construction of 1,3,5‐trisubstituted benzene core. [Link]

-

University of Calgary. (n.d.). 16.5 Trisubstituted Benzenes: Additivity of Effects. [Link][16]

Sources

- 1. quora.com [quora.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. youtube.com [youtube.com]

- 4. Steric effects - Wikipedia [en.wikipedia.org]

- 5. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]

- 6. Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. Physicochemical Parameters in Quantitative Structure-Activity Relationship (QSAR): A Complete Guide [pharmacareerinsider.com]

- 9. A value - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pharmacy180.com [pharmacy180.com]

- 13. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 14. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 16.5 Trisubstituted Benzenes: Additivity of Effects – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

- 21. m.youtube.com [m.youtube.com]

- 22. chem.libretexts.org [chem.libretexts.org]

The Strategic Incorporation of Trifluoromethyl-Substituted Benzenes in Modern Chemistry: A Technical Guide for Researchers and Drug Development Professionals

Abstract: The trifluoromethyl group (-CF3) has emerged as a privileged motif in medicinal chemistry, agrochemicals, and materials science. Its unique combination of high electronegativity, metabolic stability, and lipophilicity allows for the fine-tuning of a molecule's physicochemical and biological properties.[1][2] This in-depth technical guide provides a comprehensive overview of trifluoromethyl-substituted benzenes for researchers, scientists, and drug development professionals. We will explore the fundamental properties conferred by the trifluoromethyl group, delve into the diverse synthetic strategies for its introduction onto a benzene ring, and examine its profound impact on drug design through illustrative case studies of successful pharmaceuticals. This guide aims to be a valuable resource, bridging the gap between fundamental principles and practical applications in the pursuit of novel and improved chemical entities.

Introduction: The Trifluoromethyl Group - A Privileged Moiety

The strategic incorporation of fluorine and fluorinated groups has become a cornerstone of modern molecular design.[3] Among these, the trifluoromethyl (-CF3) group holds a special place, particularly when appended to an aromatic system like a benzene ring. Its presence can dramatically alter the parent molecule's properties in a predictable and often beneficial manner.

1.1. Historical Perspective and Growing Importance

The journey of the trifluoromethyl group in medicinal chemistry began to gain significant traction in the mid-20th century.[4] Scientists recognized that replacing a methyl group (-CH3) or a chlorine atom with a -CF3 group could lead to compounds with enhanced biological activity and improved pharmacokinetic profiles.[1][4] This is because the -CF3 group acts as a bioisostere for these groups, mimicking their size to some extent while introducing distinct electronic and metabolic characteristics.[2][4] Today, a significant number of FDA-approved drugs contain the trifluoromethyl moiety, a testament to its value in drug discovery.[5]

1.2. Unique Physicochemical Properties Conferred by the -CF3 Group

The utility of the trifluoromethyl group stems from a unique combination of properties:

-

High Electronegativity and Electron-Withdrawing Nature: With three highly electronegative fluorine atoms, the -CF3 group is a potent electron-withdrawing group.[1][4] This influences the electron density of the benzene ring and the pKa of nearby functional groups, which can be critical for molecular interactions with biological targets.[1][4]

-

Increased Lipophilicity: The -CF3 group significantly enhances a molecule's lipophilicity (fat-solubility).[1][2] This property is crucial for a drug's ability to cross cell membranes and the blood-brain barrier.[1][2] For instance, the inclusion of a trifluoromethyl group in fluoxetine was instrumental in improving its brain penetration.[1]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[1][2] This makes the -CF3 group exceptionally resistant to oxidative metabolism by enzymes like the cytochrome P450 family, which are responsible for breaking down many drugs in the body.[2][6][7][8] This increased metabolic stability can lead to a longer drug half-life and reduced dosage frequency.[2]

-

Steric and Conformational Effects: While often considered a bioisostere for a methyl group, the -CF3 group is larger. This steric bulk can influence the conformation of a molecule, potentially leading to more selective binding to a target receptor.

Synthetic Strategies for Trifluoromethyl-Substituted Benzenes

The introduction of a trifluoromethyl group onto a benzene ring can be achieved through a variety of synthetic methods. The choice of method often depends on the desired substitution pattern, the presence of other functional groups, and the scale of the reaction.

2.1. Direct Trifluoromethylation of Arenes

Direct C-H trifluoromethylation is an attractive strategy as it avoids the need for pre-functionalized starting materials.[8] These reactions often proceed via radical intermediates.

-

Photoredox Catalysis: In recent years, photoredox catalysis has emerged as a powerful tool for direct trifluoromethylation.[6][7][8] Using a photocatalyst and a simple light source, a trifluoromethyl radical can be generated from a suitable precursor (e.g., triflyl chloride) and then added to the arene.[6][8] This method is often mild and tolerates a wide range of functional groups.[7][8]

-

Enzymatic Trifluoromethylation: Biocatalytic approaches are also being explored. For example, a fungal laccase has been shown to mediate the trifluoromethylation of arenes under mild conditions.[9]

2.2. Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the formation of C-CF3 bonds.

-

Copper-Mediated Trifluoromethylation: Copper-catalyzed or mediated reactions are widely used for the trifluoromethylation of aryl halides (iodides, bromides).[10][11] A variety of trifluoromethylating agents can be employed, including the Ruppert-Prakash reagent (TMSCF3) and Togni reagents.[10] These reactions often require a ligand to facilitate the coupling process.

-

Mechanism of Copper-Mediated Trifluoromethylation: The catalytic cycle generally involves the formation of a Cu-CF3 species, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the trifluoromethylated arene and regenerate the copper catalyst.

-

-

Palladium-Catalyzed Trifluoromethylation: While less common than copper-mediated methods for direct trifluoromethylation, palladium catalysis can be employed, particularly in coupling reactions with trifluoromethyl-containing building blocks.

2.3. From Other Functional Groups

Existing functional groups on the benzene ring can be converted into a trifluoromethyl group.

-

From Carboxylic Acids: Aryl carboxylic acids can be transformed into trifluoromethyl groups using reagents like sulfur tetrafluoride (SF4), although the harsh conditions required can limit its applicability.

-

From Trichloromethyl Groups: A common industrial-scale method involves the reaction of a trichloromethyl-substituted benzene with hydrogen fluoride.[4]

2.4. Key Trifluoromethylating Reagents

A number of specialized reagents have been developed for the efficient introduction of the -CF3 group.

-

Ruppert-Prakash Reagent (TMSCF3): Trimethyl(trifluoromethyl)silane is a versatile nucleophilic trifluoromethylating agent.[12][13] It is often activated by a fluoride source to deliver the CF3- anion to a variety of electrophiles.[12]

-

Togni Reagents: These are hypervalent iodine compounds that act as electrophilic trifluoromethylating agents.[14][15][16] They are known for their stability and broad substrate scope.[16]

-

Langlois' Reagent (NaSO2CF3): Sodium triflinate is a source of the trifluoromethyl radical, often used in radical trifluoromethylation reactions.

Below is a table summarizing the advantages and disadvantages of these key synthetic approaches.

| Synthetic Approach | Advantages | Disadvantages |

| Direct C-H Trifluoromethylation | Atom economical, avoids pre-functionalization. | Often results in mixtures of isomers, can have limited substrate scope. |

| Copper-Mediated Cross-Coupling | Good functional group tolerance, generally high yields. | Requires pre-functionalized arenes (halides, boronic acids), potential for metal contamination. |

| From Other Functional Groups | Utilizes readily available starting materials. | Can require harsh reaction conditions. |

Physicochemical and Pharmacokinetic Profile of Trifluoromethyl-Substituted Benzenes

The introduction of a trifluoromethyl group has a profound and predictable impact on the physicochemical and pharmacokinetic properties of a benzene-containing molecule.

3.1. Lipophilicity and the Hansch Parameter (π)

Lipophilicity, the affinity of a molecule for a lipid environment, is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The Hansch lipophilicity parameter, π, quantifies the contribution of a substituent to the overall lipophilicity of a molecule. The trifluoromethyl group has a positive π value, indicating that it increases lipophilicity.

| Substituent | Hansch Parameter (π) |

| -H | 0.00 |

| -CH3 | +0.56 |

| -Cl | +0.71 |

| -CF3 | +0.88 [2][17] |

| -OCF3 | +1.04[17] |

This increased lipophilicity can enhance a drug's ability to cross biological membranes, including the blood-brain barrier.[1]

3.2. Impact on Acidity/Basicity (pKa)

The strong electron-withdrawing nature of the -CF3 group can significantly influence the acidity or basicity of nearby functional groups. For example, a trifluoromethyl group on a benzene ring will make a neighboring carboxylic acid group more acidic (lower pKa) and a neighboring amine group less basic (lower pKa of the conjugate acid). This modulation of pKa can be crucial for optimizing a drug's solubility and its interactions with biological targets.

3.3. Metabolic Stability

As previously mentioned, the exceptional strength of the C-F bond renders the trifluoromethyl group highly resistant to metabolic degradation.[1][2] This is a key advantage in drug design, as it can prevent the rapid inactivation of a drug molecule by metabolic enzymes.[2] Replacing a metabolically labile methyl group with a trifluoromethyl group is a common strategy to improve a drug's pharmacokinetic profile.[4]

Applications in Drug Discovery and Beyond

The unique properties of trifluoromethyl-substituted benzenes have led to their widespread use in the development of pharmaceuticals, agrochemicals, and advanced materials.

4.1. Case Studies of FDA-Approved Drugs

Several blockbuster drugs feature a trifluoromethyl-substituted benzene ring, highlighting the importance of this moiety in modern medicine.

-

Fluoxetine (Prozac): An iconic selective serotonin reuptake inhibitor (SSRI) used to treat depression. The trifluoromethylphenyl group in fluoxetine is crucial for its activity.[18] It enhances the drug's lipophilicity, allowing it to effectively cross the blood-brain barrier and reach its target in the central nervous system.[1]

-

Celecoxib (Celebrex): A nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The trifluoromethyl group on one of the phenyl rings of celecoxib plays a key role in its selective binding to the COX-2 enzyme.[19] Interestingly, a trifluoromethyl analog of celecoxib with significantly lower COX-2 inhibitory activity has shown beneficial effects in models of neuroinflammation, suggesting alternative mechanisms of action.[19][20]

-

Nilotinib (Tasigna): A kinase inhibitor used in the treatment of chronic myeloid leukemia. The trifluoromethyl-substituted benzene ring in nilotinib contributes to its potent and selective inhibition of the Bcr-Abl kinase.

Caption: Chemical structures of key drugs containing the trifluoromethylbenzene moiety.

4.2. Agrochemicals

The trifluoromethyl group is also a common feature in many modern herbicides and insecticides. Its ability to enhance metabolic stability and lipophilicity is as valuable in agrochemicals as it is in pharmaceuticals, leading to more potent and persistent crop protection agents.

4.3. Advanced Materials

In materials science, the incorporation of trifluoromethyl-substituted benzene units into polymers and liquid crystals can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics.

Conclusion and Future Outlook

Trifluoromethyl-substituted benzenes have undeniably carved out a significant niche in modern chemistry. Their unique and tunable properties have made them indispensable building blocks in the design of new drugs, agrochemicals, and materials. The continued development of novel and efficient synthetic methods for the introduction of the trifluoromethyl group will undoubtedly fuel further innovation in these fields. As our understanding of the intricate interplay between molecular structure and biological activity deepens, the strategic application of the trifluoromethyl group is poised to play an even more prominent role in the creation of next-generation chemical entities that address pressing societal needs.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PubMed Central. Available at: [Link]

-

Trifluoromethyl group - Wikipedia. Wikipedia. Available at: [Link]

-

The Trifluoromethyl Group in Medical Chemistry. ACS Publications. Available at: [Link]

-

Substituted amphetamine - Wikipedia. Wikipedia. Available at: [Link]

-

A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. PLOS ONE. Available at: [Link]

-

Mechanistic Insight into Copper-Mediated Trifluoromethylation of Aryl Halides: The Role of CuI. Journal of the American Chemical Society. Available at: [Link]

-

Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. ResearchGate. Available at: [Link]

-

Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. ACS Publications. Available at: [Link]

-

Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent. Organic Letters. Available at: [Link]

-

Direct arene trifluoromethylation enabled by promiscuous activity of fungal laccase. Organic & Biomolecular Chemistry. Available at: [Link]

-

Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. National Institutes of Health. Available at: [Link]

-

Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. PubMed Central. Available at: [Link]

-

Trifluoromethylphenyl moiety of fluoxetine is essential in causing the adverse effects of fluoxetine. ResearchGate. Available at: [Link]

-

Trifluoromethyltrimethylsilane - Wikipedia. Wikipedia. Available at: [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Towards a Practical and Efficient Copper-Catalyzed Trifluoromethylation of Aryl Halides. MDPI. Available at: [Link]

-

Togni reagent II - Wikipedia. Wikipedia. Available at: [Link]

-

Direct C-H Trifluoromethylation of (Hetero)Arenes in Water Enabled by Organic Photoredox-Active Amphiphilic Nanoparticles. PubMed. Available at: [Link]

-

Trifluoromethyltrimethylsilane: Nucleophilic Trifluoromethylation and Beyond. Chemical Reviews. Available at: [Link]

-

The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Synthesis of trifluoromethyl arenes. Organic Chemistry Portal. Available at: [Link]

-

A trifluoromethyl analogue of celecoxib exerts beneficial effects in neuroinflammation. Europe PMC. Available at: [Link]

-

Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. ResearchGate. Available at: [Link]

-

(Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent. ResearchGate. Available at: [Link]

-

Liver Injury Induced by the Interaction Between Fluoxetine and Celecoxib: A Case Report and the Literature Review. Kowsar Medical Publishing. Available at: [Link]

-

Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Princeton University. Available at: [Link]

-

Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. Semantic Scholar. Available at: [Link]

-

Merging hypervalent iodine and sulfoximine chemistry: a new electrophilic trifluoromethylation reagent. Chemical Science. Available at: [Link]

-

Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. Journal of the American Chemical Society. Available at: [Link]

-

Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis and Application of [F]Togni Reagent I: An Electrophilic F‐Labeled Trifluoromethylating Reagent for Positron Emission Tomography Tracer Synthesis. ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. Direct arene trifluoromethylation enabled by promiscuous activity of fungal laccase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]

- 13. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Togni reagent II - Wikipedia [en.wikipedia.org]

- 16. Fluoroalkylation: Expansion of Togni Reagents [sigmaaldrich.com]

- 17. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A trifluoromethyl analogue of celecoxib exerts beneficial effects in neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity Profile of 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 1-chloro-3-fluoro-5-(trifluoromethyl)benzene, a key building block in modern medicinal and materials chemistry. The strategic placement of three distinct halogen-containing substituents—a chloro, a fluoro, and a trifluoromethyl group—on the aromatic ring imparts a unique and nuanced reactivity. This document will delve into the electronic and steric influences of these substituents, offering a predictive framework for its behavior in electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. Detailed mechanistic insights and field-proven experimental protocols are provided to guide researchers, scientists, and drug development professionals in the effective utilization of this versatile synthetic intermediate.

Introduction: The Molecular Architecture and its Electronic Consequences

This compound is a polysubstituted aromatic compound with the molecular formula C₇H₃ClF₄. Its structure is characterized by a benzene ring adorned with three electron-withdrawing groups at the 1, 3, and 5 positions. The trifluoromethyl group (-CF₃) is a powerful deactivator of the aromatic ring towards electrophilic attack due to its strong negative inductive effect (-I) and the absence of any significant resonance donation (+R).[1] The chlorine and fluorine atoms also exhibit a deactivating -I effect; however, their lone pairs of electrons can participate in resonance donation (+R), which directs incoming electrophiles to the ortho and para positions.[1][2]

The confluence of these electronic effects renders the aromatic ring of this compound significantly electron-deficient. This heightened electrophilicity at the carbon atoms of the ring makes the molecule susceptible to nucleophilic aromatic substitution, a reaction pathway less common for simple benzene derivatives.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₃ClF₄ |

| Molecular Weight | 214.55 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Not widely reported; estimated to be in the range of 150-170 °C |

| Density | Not widely reported; estimated to be > 1.5 g/mL |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, dichloromethane, toluene) |

Electrophilic Aromatic Substitution: A Deactivated yet Regioselective System

The strongly deactivating nature of the three substituents makes electrophilic aromatic substitution (EAS) on this compound a challenging transformation, requiring harsh reaction conditions. However, the directing effects of the substituents provide a high degree of regioselectivity.

The trifluoromethyl group is a strong meta-director.[1] The chloro and fluoro groups are ortho, para-directors.[2] In this molecule, the positions ortho and para to the halogens are also meta to the trifluoromethyl group. This reinforcing directional effect strongly favors electrophilic attack at the C2, C4, and C6 positions. Steric hindrance from the adjacent chloro and fluoro groups at C1 and C3 may influence the relative rates of substitution at these positions.

A commercially available derivative, 1-chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene, confirms that nitration, a classic EAS reaction, proceeds as predicted, with the nitro group entering at a position ortho to the fluorine and chlorine atoms and meta to the trifluoromethyl group.[5]

Caption: Directing effects of substituents on electrophilic aromatic substitution.

Experimental Protocol: Nitration

This protocol is a representative procedure for the nitration of a deactivated aromatic ring and should be performed with extreme caution due to the use of strong acids.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool fuming sulfuric acid (20% SO₃) to 0 °C in an ice-salt bath.

-

Addition of Substrate: Slowly add this compound (1.0 eq) to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Formation of Nitrating Mixture: In the dropping funnel, prepare a mixture of concentrated nitric acid (1.1 eq) and fuming sulfuric acid.

-

Nitration: Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes, ensuring the temperature does not exceed 15 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Nucleophilic Aromatic Substitution: Leveraging the Electron-Deficient Ring

The significant electron deficiency of the aromatic ring makes this compound a prime candidate for nucleophilic aromatic substitution (SₙAr). In SₙAr reactions, a nucleophile attacks an aromatic ring that is substituted with a good leaving group and electron-withdrawing groups.[4] The electron-withdrawing groups are essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[4]